

Application Notes and Protocols for NMR Spectroscopy of S-Propylmercaptocysteine

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Compound of Interest

Compound Name: *S-Propylmercaptocysteine*

Cat. No.: *B15494453*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of **S-Propylmercaptocysteine**. This compound is of interest in drug development and metabolic studies due to its role as a cysteine S-conjugate.

Introduction

S-Propylmercaptocysteine is a derivative of the amino acid cysteine, formed through the conjugation of a propylthiol group. As a member of the cysteine S-conjugate family, it is relevant to studies of xenobiotic metabolism and toxicology. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document outlines the methodologies for acquiring and interpreting ^1H and ^{13}C NMR spectra of **S-Propylmercaptocysteine**.

Quantitative NMR Data

The following tables summarize the experimental ^{13}C and predicted ^1H NMR chemical shift data for **S-Propylmercaptocysteine**.

Table 1: ^{13}C NMR Chemical Shift Data for **S-Propylmercaptocysteine**

Carbon Atom	Chemical Shift (δ) in ppm
C α (CH)	54.2
C β (CH ₂)	41.5
C=O (Carboxyl)	171.9
S-CH ₂	41.1
CH ₂	22.9
CH ₃	13.1

Data obtained from the Human Metabolome Database (HMDB).

Table 2: Predicted ¹H NMR Chemical Shift Data for **S-Propylmercaptocysteine**

Proton(s)	Predicted Chemical Shift (δ) in ppm	Multiplicity
H α (CH)	3.8 - 4.2	Doublet of doublets
H β (CH ₂)	2.9 - 3.3	Multiplet
S-CH ₂	2.7 - 3.1	Triplet
CH ₂	1.6 - 1.9	Sextet
CH ₃	0.9 - 1.2	Triplet

Predicted chemical shifts are estimations and may vary based on experimental conditions.

Experimental Protocols

3.1. Sample Preparation

A standard protocol for preparing samples of **S-Propylmercaptocysteine** for NMR analysis is as follows:

- **Dissolution:** Weigh 5-10 mg of **S-Propylmercaptocysteine** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For biological samples, D₂O is often preferred.
- **Internal Standard:** Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, to a final concentration of ~1 mM. The internal standard is used for chemical shift referencing ($\delta = 0.00$ ppm).
- **pH Adjustment (for aqueous samples):** If using D₂O, the pD (pH in D₂O) can be adjusted using dilute DCl or NaOD. The chemical shifts of amino acids can be pH-dependent.
- **Filtration:** To ensure a homogeneous solution and remove any particulate matter that could degrade spectral quality, filter the sample through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Final Volume:** Adjust the sample height in the NMR tube to approximately 4-5 cm.

3.2. NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Spectrometer-specific parameters may need to be optimized.

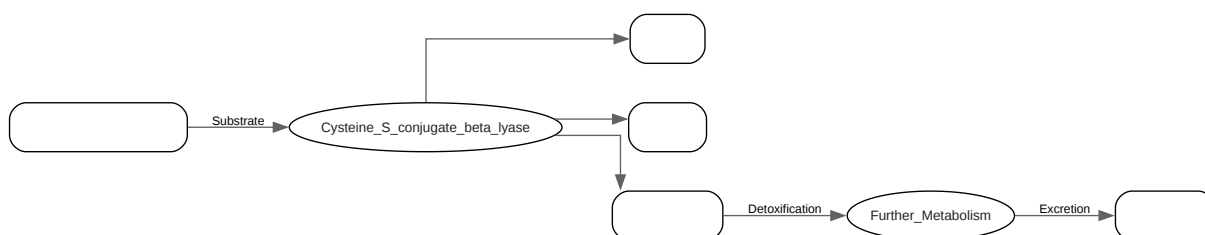
- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- **¹H NMR Acquisition:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
 - **Solvent Suppression:** If using D₂O, a presaturation sequence should be used to suppress the residual HDO signal.
 - **Acquisition Parameters:**
 - **Spectral Width:** ~12-16 ppm
 - **Number of Scans:** 16-64 (depending on sample concentration)

- Relaxation Delay (d1): 1-5 seconds
- Acquisition Time: 2-4 seconds
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon and improve the signal-to-noise ratio.
 - Acquisition Parameters:
 - Spectral Width: ~200-250 ppm
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation Delay (d1): 2-5 seconds

Signaling Pathway and Experimental Workflow

4.1. Proposed Metabolic Pathway of **S-Propylmercaptocysteine**

S-Propylmercaptocysteine, as a cysteine S-conjugate, is likely metabolized via the mercapturate pathway. A key step in this pathway is the enzymatic cleavage by cysteine S-conjugate β -lyase. The diagram below illustrates this proposed metabolic fate.

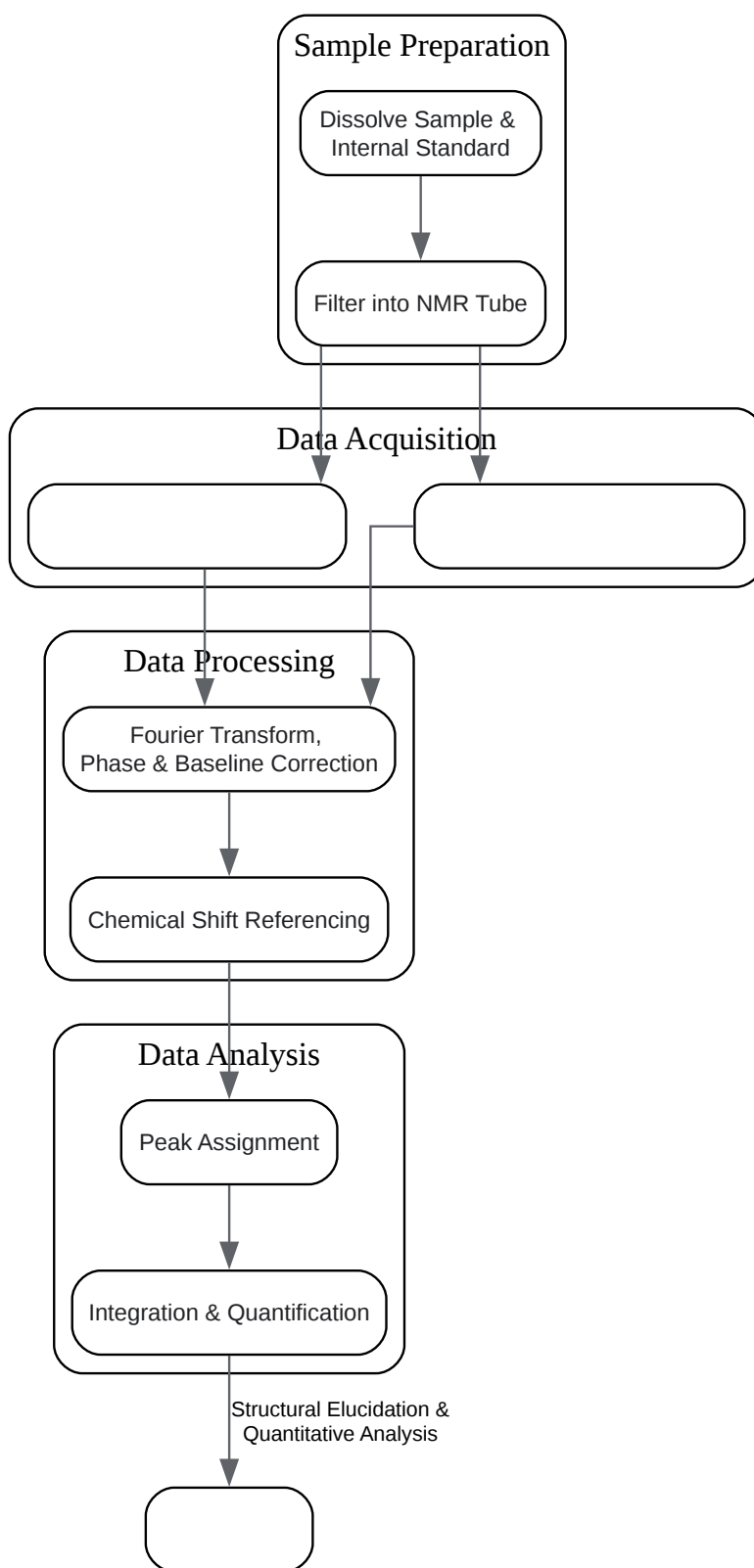


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Metabolic fate of **S-Propylmercaptocysteine**.

4.2. Experimental Workflow for NMR Analysis

The logical flow for the NMR analysis of **S-Propylmercaptocysteine** is depicted in the following diagram.



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Workflow for NMR analysis.

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